4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide
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Overview
Description
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is the Bifunctional epoxide hydrolase 2 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the metabolism of endogenous compounds .
Mode of Action
It is known that the compound interacts with its target, the bifunctional epoxide hydrolase 2, and potentially alters its function . The interaction between the compound and its target may involve nucleophilic attack on the carbonyl group .
Biochemical Pathways
Given the target of the compound, it is likely that it affects pathways related to the detoxification of xenobiotics and the metabolism of endogenous compounds .
Result of Action
Given the compound’s target, it is likely that it affects the function of the bifunctional epoxide hydrolase 2, potentially altering the detoxification of xenobiotics and the metabolism of endogenous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2,6-dimethoxypyrimidine.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine intermediate with a sulfonyl chloride derivative.
Coupling with Cyclohexylamine: The final step involves the coupling of the sulfonamide intermediate with cyclohexylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Zolmitriptan: A compound with a similar sulfonamide group but different overall structure.
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
Pyrimethamine: A pyrimidine derivative with antimalarial properties.
Uniqueness
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is unique due to its combination of a cyclohexylamino group with a pyrimidine ring and a sulfonamide group. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-17-12-16(22-19(23-17)29-2)24-30(26,27)15-10-8-14(9-11-15)21-18(25)20-13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H2,20,21,25)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXUMNMGGBOJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.